![molecular formula C19H22N2O4S B5111634 4-benzyl-1-[(4-methyl-3-nitrophenyl)sulfonyl]piperidine](/img/structure/B5111634.png)
4-benzyl-1-[(4-methyl-3-nitrophenyl)sulfonyl]piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-benzyl-1-[(4-methyl-3-nitrophenyl)sulfonyl]piperidine is a chemical compound that belongs to the class of piperidine derivatives. It has gained significant attention in the field of scientific research due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 4-benzyl-1-[(4-methyl-3-nitrophenyl)sulfonyl]piperidine involves the inhibition of tubulin polymerization, which is essential for cell division. The compound binds to the colchicine site on tubulin, thereby preventing the formation of microtubules. This disruption of microtubule dynamics leads to cell cycle arrest and ultimately, cell death.
Biochemical and Physiological Effects:
Apart from its anticancer activity, 4-benzyl-1-[(4-methyl-3-nitrophenyl)sulfonyl]piperidine has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells through the activation of caspases. The compound also inhibits the growth of fungi and bacteria by disrupting their cell wall synthesis. Additionally, it has been found to possess anti-inflammatory and analgesic properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 4-benzyl-1-[(4-methyl-3-nitrophenyl)sulfonyl]piperidine is its potent anticancer activity. The compound has shown promising results in preclinical studies and has the potential to be developed into a novel anticancer drug. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it challenging to administer in vivo.
Orientations Futures
There are several future directions for the research on 4-benzyl-1-[(4-methyl-3-nitrophenyl)sulfonyl]piperidine. One of the areas of interest is the development of more efficient synthesis methods that can improve the yield and purity of the compound. Additionally, further studies are needed to investigate the mechanism of action of the compound and its potential therapeutic applications in other diseases. The development of more water-soluble derivatives of the compound can also be explored to overcome its limitations in lab experiments.
Conclusion:
In conclusion, 4-benzyl-1-[(4-methyl-3-nitrophenyl)sulfonyl]piperidine is a promising chemical compound with potential therapeutic applications. Its potent anticancer activity, antifungal, and antibacterial properties, as well as its anti-inflammatory and analgesic effects, make it an attractive candidate for further research. However, more studies are needed to explore its mechanism of action and to develop more efficient synthesis methods and derivatives that can overcome its limitations in lab experiments.
Méthodes De Synthèse
The synthesis of 4-benzyl-1-[(4-methyl-3-nitrophenyl)sulfonyl]piperidine involves the reaction of 4-methyl-3-nitrobenzenesulfonyl chloride and benzylpiperidine in the presence of a base such as triethylamine. The reaction yields the desired product, which can be purified through recrystallization.
Applications De Recherche Scientifique
4-benzyl-1-[(4-methyl-3-nitrophenyl)sulfonyl]piperidine has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. The compound has also been shown to possess antifungal and antibacterial properties.
Propriétés
IUPAC Name |
4-benzyl-1-(4-methyl-3-nitrophenyl)sulfonylpiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-15-7-8-18(14-19(15)21(22)23)26(24,25)20-11-9-17(10-12-20)13-16-5-3-2-4-6-16/h2-8,14,17H,9-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYHJUZIYJUDXFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)CC3=CC=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Benzyl-1-[(4-methyl-3-nitrophenyl)sulfonyl]piperidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-{[(2-fluorobenzyl)amino]sulfonyl}-2-methoxyphenyl)acetamide](/img/structure/B5111559.png)

![4-chloro-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylbenzenesulfonamide](/img/structure/B5111572.png)
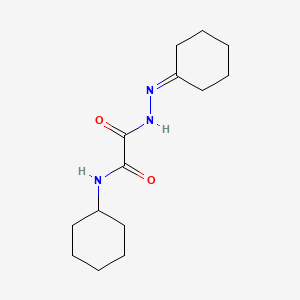

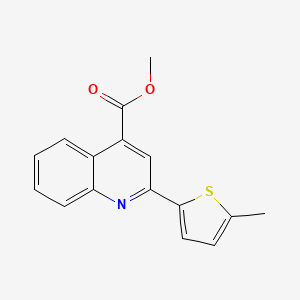
![N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B5111611.png)

![(1H-benzimidazol-2-ylmethyl){[2-[(cyclopropylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}methylamine](/img/structure/B5111621.png)
![N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)ethyl]-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5111626.png)
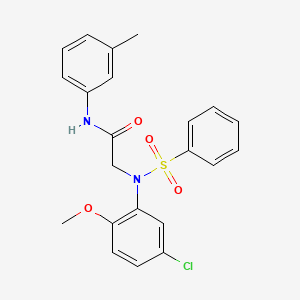
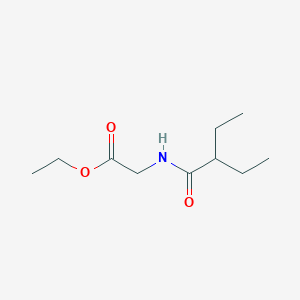
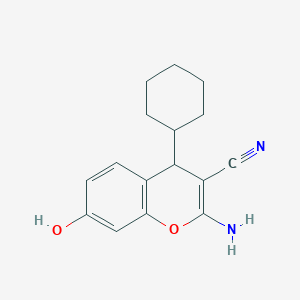
![1-cyclohexyl-4-{[1-(2-methylbenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1,4-diazepane](/img/structure/B5111649.png)